4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-
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Overview
Description
4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- is a complex organic compound with the molecular formula C21H21NO4 and a molecular weight of 351.4 g/mol . This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentenoic acid and fluorenylmethoxycarbonyl chloride.
Protection of Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino acid is then coupled with 4-pentenoic acid under controlled conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques like automated peptide synthesizers may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic medium, room temperature.
Reduction: LiAlH4, dry ether, low temperature.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry due to its Fmoc-protected amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in peptide synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-,(S)-
- Fmoc-MeD (OMPe)-OH
- Fmoc-MeAsp (OBn)-OH
- Fmoc-MeHly (Alloc)-OH
- Fmoc-MeDap (Alloc)-OH
- Fmoc-MeKMe (Alloc)-OH
Uniqueness
4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- stands out due to its specific structure, which includes a pentenoic acid moiety and an Fmoc-protected amino group. This unique combination makes it particularly valuable in peptide synthesis and other specialized applications .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C22H23NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1,12-13H2,2-3H3,(H,24,25) |
InChI Key |
CWDITQNWNTYNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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